molecular formula C14H16N2O2 B11817087 3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid

3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B11817087
M. Wt: 244.29 g/mol
InChI Key: UBLBQOPIYCSKDZ-UHFFFAOYSA-N
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Description

3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a sec-butyl group attached to the phenyl ring, which is further connected to the pyrazole ring The carboxylic acid group is located at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 4-(sec-butyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate acid catalyst to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-Isopropyl)phenyl)-1H-pyrazole-5-carboxylic acid
  • 3-(4-Methyl)phenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(4-(sec-Butyl)phenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the sec-butyl group can lead to differences in the compound’s interactions with molecular targets compared to its analogs with different substituents.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(4-butan-2-ylphenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-3-9(2)10-4-6-11(7-5-10)12-8-13(14(17)18)16-15-12/h4-9H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

UBLBQOPIYCSKDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O

Origin of Product

United States

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